Cinalukast-d4
Description
Overview of Cinalukast (B1669038) as a Leukotriene D4 Receptor Antagonist in Preclinical and In Vitro Investigations
Cinalukast functions by selectively blocking the action of LTD4 at the cysteinyl leukotriene receptor 1 (CysLT1). nih.gov This antagonism has been extensively studied in various non-clinical models to understand the role of leukotrienes in physiological and pathological processes.
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from the metabolism of arachidonic acid. nih.govpnas.org They are released from various immune cells, including mast cells and eosinophils. nih.govwikipedia.org These molecules bind to CysLT receptors, with the CysLT1 receptor being a key player in mediating their effects in the human airway. nih.govwikipedia.org
The binding of cysteinyl leukotrienes to the CysLT1 receptor has been linked to the pathophysiology of inflammatory conditions like asthma. nih.govwikipedia.org This interaction triggers a cascade of events, including:
Bronchoconstriction (narrowing of the airways). nih.govatsjournals.org
Airway edema (swelling due to fluid leakage). nih.gov
Enhanced mucus secretion. nih.gov
Recruitment of eosinophils, a type of white blood cell involved in inflammatory responses. atsjournals.org
By blocking the CysLT1 receptor, antagonists like Cinalukast prevent these pro-inflammatory effects, making them valuable tools for studying inflammatory pathways. wikipedia.org Research has shown that CysLT1 receptor antagonists can inhibit bronchoconstriction induced by various stimuli in preclinical models. pnas.orgcdnsciencepub.com
Cinalukast, also identified as Ro 24-5913, was developed by Hoffmann-La Roche and has been a subject of pharmacological studies since the early 1990s. It was characterized as a potent, specific, and orally active LTD4 antagonist.
In vitro studies using guinea pig lung membranes demonstrated that Cinalukast competes with radio-labeled LTD4 for its binding site with a high affinity. These ligand-binding assays were crucial in establishing its mechanism of action as a competitive antagonist. Further research on isolated guinea pig and human bronchial tissues confirmed its ability to effectively counteract LTD4-induced muscle contractions. Such studies are fundamental in drug discovery and pharmacology, helping to elucidate how a molecule (ligand) interacts with its biological target (receptor). plos.orgnih.govnih.govmdpi.com Though investigated for the treatment of asthma, its development for this use was discontinued.
Properties
Molecular Formula |
C₂₃H₂₄D₄N₂O₃S |
|---|---|
Molecular Weight |
416.57 |
Synonyms |
4-[[3-[(1E)-2-(4-Cyclobutyl-2-thiazolyl)ethenyl]phenyl]amino]-2,2-diethyl-4-oxo-Butanoic Acid; Ro 24-5913-d4; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation into Cinalukast D4
Retrosynthetic Analysis for Regioselective Deuteration of Cinalukast (B1669038) Scaffold
A successful retrosynthetic analysis is foundational to designing an efficient synthesis. It involves identifying suitable positions for deuterium (B1214612) labeling within the Cinalukast structure and devising strategies to achieve site-specific incorporation.
The Cinalukast molecule contains various types of hydrogen atoms, each with a different propensity for isotopic exchange. These can be classified as either exchangeable or non-exchangeable under typical conditions.
Exchangeable Protons: Protons attached to heteroatoms like oxygen and nitrogen are considered labile and can readily exchange with deuterium from deuterated solvents such as deuterium oxide (D₂O) or methanol-d4. hw.ac.ukmdpi.comacdlabs.com In Cinalukast, the carboxylic acid proton (-COOH) and the amide proton (-NH-) fall into this category. acdlabs.comnih.gov While this exchange is simple, it is also reversible, and these positions are not typically chosen for stable, permanent labeling in metabolic studies. mdpi.com
Non-Exchangeable Protons: Hydrogens bonded to carbon atoms are non-exchangeable under normal conditions and require specific chemical reactions for their substitution with deuterium. mdpi.comsnnu.edu.cn These C-H bonds are the primary targets for creating stable isotopologues like Cinalukast-d4. The key non-exchangeable positions in Cinalukast include the protons on the aniline (B41778) aromatic ring, the ethenyl bridge, the thiazole (B1198619) ring, and the aliphatic cyclobutyl and diethyl groups. The aromatic protons on the central aniline ring are often targeted for deuteration due to the availability of synthetic methods for their selective exchange. snnu.edu.cnrsc.org
| Position in Cinalukast | Hydrogen Type | Exchangeability | Potential for d4 Labeling | Rationale |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Acidic O-H | Exchangeable | Low | Rapidly exchanges with protons in aqueous environments, not a stable label. hw.ac.ukacdlabs.com |
| Amide (-NH-) | Amide N-H | Exchangeable | Low | Exchanges with solvent protons, particularly under acidic or basic conditions. hw.ac.ukacdlabs.com |
| Aniline Phenyl Ring (4 positions) | Aromatic C-H | Non-Exchangeable | High | A primary target for stable d4 labeling via late-stage H/D exchange or synthesis from a deuterated precursor. snnu.edu.cnrsc.org |
| Ethenyl Bridge (-CH=CH-) | Vinylic C-H | Non-Exchangeable | Medium | Can be deuterated, often through methods involving deuterated reagents in a Wittig or similar reaction. |
| Thiazole Ring | Heteroaromatic C-H | Non-Exchangeable | Medium | Deuteration is possible but may require specific catalytic systems. snnu.edu.cn |
| Cyclobutyl & Diethyl Groups | Aliphatic C-H | Non-Exchangeable | Low | These saturated C-H bonds are generally less reactive and harder to deuterate selectively without harsh conditions. rsc.org |
Achieving regioselective deuteration on the Cinalukast scaffold can be accomplished through two primary strategies: late-stage functionalization or the use of deuterated building blocks.
Catalytic Hydrogen-Deuterium Exchange (HDE): This approach introduces deuterium into a fully formed molecule. snnu.edu.cnrsc.org It is a powerful method for late-stage functionalization, often employing transition-metal catalysts (e.g., iridium, palladium, rhodium) to activate specific C-H bonds. snnu.edu.cnnih.gov For Cinalukast, an iridium-catalyzed HDE reaction using D₂O as the deuterium source could selectively deuterate the aromatic C-H bonds ortho to the amide directing group. snnu.edu.cnarkat-usa.org The development of flow synthesis methods using catalysts and microwave heating has also improved the efficiency of H-D exchange for aromatic compounds. tn-sanso.co.jp
Deuterated Precursors: This bottom-up strategy involves preparing a key intermediate that already contains deuterium at the desired positions. rsc.orgresearchgate.net This method generally offers higher control over the location and number of incorporated deuterium atoms. For this compound, a plausible precursor would be a tetra-deuterated 3-aminoaniline, which would then be incorporated into the final molecule through standard coupling reactions. nih.gov The synthesis of such precursors can be achieved through methods like palladium-catalyzed bromine-deuterium exchange on a suitable starting material. rsc.org
Identification of Exchangeable and Non-Exchangeable Hydrogen Positions in Cinalukast
Detailed Synthetic Pathways for this compound
The construction of this compound can be envisioned through several multistep routes, with the choice depending on the desired labeling pattern and available starting materials.
A logical synthetic route for this compound, targeting the four protons of the central aniline ring, would utilize a deuterated precursor. The general synthesis of Cinalukast involves coupling three key fragments: a thiazole moiety (A), an aniline moiety (B), and an N-acyl moiety (C). nih.gov
Proposed Synthetic Route using a Deuterated Precursor:
Synthesis of 3-Nitroaniline-d4: The synthesis would begin with a commercially available di-brominated nitrobenzene. A palladium-catalyzed bromine-deuterium (Br/D) exchange reaction using a deuterium source like sodium borodeuteride (NaBD₄) could be employed to introduce two deuterium atoms. rsc.org A subsequent catalytic H/D exchange could deuterate the remaining two positions on the ring. Reduction of the nitro group would then yield 3-nitroaniline-d4.
Coupling to form the AB fragment: The 3-nitroaniline-d4 would then undergo a condensation or cross-coupling reaction with a suitable 4-cyclobutyl-2-formylthiazole (or a related derivative) to form a deuterated imine or vinyl linkage, which is then reduced or further reacted to yield the (E)-ethenyl bridge.
Reduction and Acylation (ABC fragment): The nitro group of the coupled intermediate is reduced to an amine. This deuterated aniline derivative is then acylated with 2,2-diethylsuccinic anhydride. This step forms the final amide bond and introduces the succinic acid tail.
Final Product: The resulting molecule is this compound, with four deuterium atoms stably incorporated into the central aromatic ring.
Achieving high deuteration yield (>98%) and isotopic purity is critical for the utility of the labeled compound. nih.govmdpi.com
For HDE methods, optimization involves screening catalysts, adjusting temperature, and controlling reaction time. The choice of deuterium source (e.g., D₂O vs. D₂ gas) and solvent can also significantly impact efficiency and minimize back-exchange. mdpi.comsnnu.edu.cn
When using deuterated precursors, the isotopic enrichment of the starting materials is the most critical factor. rsc.org The synthesis of these precursors may require multiple deuteration cycles to achieve the desired level of incorporation. Throughout the synthesis, the use of protonated solvents and reagents must be minimized in later stages to prevent any unintended back-exchange of the incorporated deuterium. mdpi.com
Multistep Organic Synthesis Routes for Deuterium Incorporation
Purification and Advanced Spectroscopic Characterization of this compound
Following synthesis, rigorous purification and characterization are required to confirm the structure and isotopic enrichment of this compound.
Purification: Standard chromatographic techniques, such as flash column chromatography on silica (B1680970) gel followed by preparative high-performance liquid chromatography (HPLC), are employed to isolate this compound from unreacted starting materials, non-deuterated Cinalukast, and any partially deuterated byproducts.
Spectroscopic Characterization: A combination of mass spectrometry and NMR spectroscopy is used to verify the final product.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the successful incorporation of four deuterium atoms. The molecular ion peak for this compound would be observed at an m/z value that is approximately 4.025 Da higher than that of the unlabeled Cinalukast, confirming the mass increase from the four deuterium atoms. unimi.it
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This is the most direct method to confirm the site of deuteration. In the ¹H NMR spectrum of this compound (labeled on the aniline ring), the signals corresponding to the four aromatic protons on that ring would be absent or significantly diminished in intensity. unimi.ituni-muenchen.de The integrals of the remaining protons should be consistent with the structure.
¹³C NMR: Carbon atoms attached to deuterium exhibit a characteristic triplet in proton-decoupled ¹³C NMR spectra due to C-D coupling, and their signals are typically shifted slightly upfield compared to their C-H counterparts.
²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing definitive proof of their presence and chemical environment within the molecule.
| Technique | Expected Observation | Information Gained |
|---|---|---|
| HRMS | Molecular ion peak [M+H]⁺ at ~m/z 429.21 (vs. ~425.18 for unlabeled) | Confirms mass increase corresponding to four deuterium atoms. unimi.it |
| ¹H NMR | Absence of signals in the aromatic region corresponding to the four aniline protons. | Confirms the location of deuteration on the central phenyl ring. uni-muenchen.de |
| ¹³C NMR | Appearance of upfield-shifted triplets for the four deuterated carbon atoms on the aniline ring. | Provides further confirmation of the site of deuteration and C-D bond formation. |
| ²H NMR | Presence of signals in the aromatic region (~7-8 ppm). | Directly detects the incorporated deuterium atoms. |
Chromatographic Purification Techniques for Labeled Compounds
After the synthesis of this compound, chromatographic purification is a critical step to separate the deuterated compound from its non-deuterated counterpart, unreacted starting materials, and other byproducts. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. nih.gov Both normal-phase and reversed-phase HPLC can be utilized, depending on the polarity of the compounds to be separated. uni-muenchen.denih.gov
For compounds similar in structure to Cinalukast, purification often involves column chromatography. uni-muenchen.deresearchgate.netgoogle.com This may be performed using systems such as flash chromatography with silica gel as the stationary phase and a gradient of solvents like hexanes and ethyl acetate (B1210297) as the mobile phase. uni-muenchen.degoogleapis.com The selection of the stationary and mobile phases is optimized to achieve the best possible separation between the deuterated and non-deuterated species.
Table 1: Exemplary Chromatographic Purification Parameters
| Parameter | Description |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC), Flash Column Chromatography |
| Stationary Phase | Silica Gel (Normal Phase), C18 (Reversed-Phase) uni-muenchen.de |
| Mobile Phase (Normal Phase) | Gradients of non-polar and polar solvents (e.g., Hexanes/Ethyl Acetate) googleapis.com |
| Mobile Phase (Reversed-Phase) | Gradients of water and organic solvents (e.g., Acetonitrile/Water) uni-muenchen.de |
| Detection | UV absorbance at wavelengths such as 214 nm and 254 nm nih.gov |
Isotopic Enrichment and Purity Assessment by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the isotopic enrichment and purity of this compound. wiseguyreports.com It allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecule, which directly reflects the incorporation of deuterium atoms. The mass of this compound will be higher than that of unlabeled Cinalukast by the number of deuterium atoms incorporated (since deuterium has a mass of approximately 2 atomic mass units, versus 1 for hydrogen).
The general method involves comparing the measured isotope distribution of the labeled compound with a calculated theoretical distribution for different levels of enrichment. nih.gov This process confirms the successful deuteration and quantifies the percentage of molecules that contain the desired number of deuterium atoms. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are often used to introduce the sample into the mass spectrometer. nih.govnih.gov
Table 2: Mass Spectrometry Data for Isotopic Analysis
| Analyte | Expected Molecular Weight (Approx.) | Key Measurement | Purpose |
|---|---|---|---|
| Cinalukast | 424.55 g/mol | Mass spectrum showing the natural isotopic distribution. | Baseline for comparison. |
Structural Confirmation and Deuterium Location Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound and for pinpointing the exact location of the deuterium atoms within the molecule. sygnaturediscovery.comresearchgate.net The most common NMR techniques used for this purpose are ¹H (proton) NMR and ¹³C (carbon) NMR. nih.govcore.ac.uk
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. core.ac.uk This provides direct evidence of successful deuteration at specific sites. Conversely, ²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, with signals appearing at chemical shifts characteristic of their location in the molecule.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further elucidate the complete chemical structure and confirm the connectivity of atoms within the molecule. researchgate.netcore.ac.uk
Table 3: NMR Spectroscopy Analysis for this compound
| NMR Technique | Information Obtained |
|---|---|
| ¹H NMR | Disappearance or reduction of signals at specific chemical shifts confirms the sites of deuteration. core.ac.uk |
| ¹³C NMR | Confirms the carbon skeleton of the molecule remains intact. Small shifts may be observed for carbons bonded to deuterium. nih.gov |
| ²H NMR | Direct detection of deuterium atoms, confirming their presence and location. |
Development of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its selectivity, sensitivity, and reproducibility in quantitative bioanalysis. amazon.com The development of a reliable LC-MS/MS method for Cinalukast, using this compound as an internal standard, involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Effective chromatographic separation is crucial to distinguish the analyte (Cinalukast) and the internal standard (this compound) from endogenous components in the sample matrix, thereby minimizing interference and enhancing detection sensitivity. While specific published methods for Cinalukast are not widely available, the methodology can be inferred from established procedures for structurally related leukotriene antagonists, such as Montelukast (B128269). derpharmachemica.comcolab.ws
The process typically involves reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly employed due to its versatility in separating moderately polar to nonpolar compounds like Cinalukast. The mobile phase usually consists of an organic solvent, such as acetonitrile, and an aqueous component containing a modifier like formic acid or ammonium (B1175870) acetate to ensure efficient ionization and improve peak shape. colab.wsresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components and a short run time, which is critical for high-throughput analysis. researchgate.net
Table 1: Representative Chromatographic Conditions for Cinalukast Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 50 x 4.6 mm, 1.8 µm) | Provides hydrophobic interaction for separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to promote protonation for positive ion mode MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute analytes from the column. |
| Flow Rate | 0.5 - 0.8 mL/min | Balances separation efficiency with analysis time. |
| Column Temperature | 35-45 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 5 - 20 µL | Volume of prepared sample introduced into the system. |
This table presents typical parameters based on methods for structurally similar compounds.
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. researchgate.net
For Cinalukast, which has a molecular weight of approximately 412.5 g/mol , the precursor ion in positive electrospray ionization (ESI) mode would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of ~413.5. nih.govscbt.com this compound, having four deuterium atoms, would have a mass of ~416.5 g/mol and a corresponding precursor ion at m/z ~417.5. These precursor ions are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The selection of unique product ions for both Cinalukast and this compound ensures that the detection is highly specific.
Table 2: Predicted Mass Spectrometry Parameters for Cinalukast and this compound
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) (Quantifier/Qualifier) | Ionization Mode |
|---|---|---|---|
| Cinalukast | ~413.5 | To be determined experimentally | ESI Positive |
| This compound (IS) | ~417.5 | To be determined experimentally | ESI Positive |
Note: The exact m/z values for product ions must be determined through experimental optimization by infusing the pure compounds into the mass spectrometer.
The use of this compound as the internal standard is critical. Because it is chemically identical to Cinalukast, it co-elutes chromatographically and exhibits the same ionization behavior and fragmentation pattern (with a +4 Da mass shift). This allows it to accurately correct for any analyte loss during sample extraction and for any suppression or enhancement of the ionization signal caused by the matrix.
Before a bioanalytical method can be used for sample analysis, it must undergo rigorous validation to demonstrate that it is suitable for its intended purpose. europa.euwum.edu.pl This validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). who.intkhidi.or.kr The validation process assesses the method's performance in the specific biological matrix of interest, such as cell lysates or tissue homogenates.
Key validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte from other components in the sample, including metabolites and matrix components.
Accuracy: The closeness of the measured concentration to the true value, typically expressed as a percentage.
Precision: The degree of scatter between a series of measurements, assessed as both intra-day and inter-day precision and expressed as the coefficient of variation (%CV).
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range. Linearity is assessed by the correlation coefficient (r²).
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Matrix Effect: The influence of matrix components on the ionization of the analyte, which is assessed to ensure that it does not compromise the accuracy of the quantification. The use of a SIL-IS like this compound is the most effective way to mitigate matrix effects.
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation (ICH M10)
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) |
| Correlation Coefficient (r²) | ≥0.99 is generally expected |
| Selectivity | No significant interference at the retention time of the analyte and IS. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15%. |
Source: ICH M10 Guideline on Bioanalytical Method Validation. europa.eueuropa.eu
Tandem Mass Spectrometry Parameters for this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)
Applications in In Vitro Research Sample Quantification
Accurate quantification of Cinalukast in in vitro systems is essential for characterizing its pharmacological properties and mechanism of action.
Receptor binding assays are performed to determine the affinity of a compound for its target receptor, in this case, the cysteinyl leukotriene receptor 1 (CysLT1). drugbank.comncats.io In these experiments, a known concentration of Cinalukast is incubated with cells or membranes expressing the receptor, often in competition with a labeled ligand. After reaching equilibrium, the bound and free ligands are separated.
LC-MS/MS with this compound as the internal standard is then used to accurately measure the concentration of unbound Cinalukast remaining in the supernatant. This precise measurement is critical for calculating key binding parameters such as the inhibition constant (Ki) and the concentration that inhibits 50% of binding (IC50). ncats.io This data provides a direct measure of the drug's potency at its molecular target.
Cell-based assays are used to study the effects of a compound on cellular functions. For Cinalukast, this could involve measuring its ability to block leukotriene-induced calcium mobilization or inflammatory responses in cultured cells. To correlate the observed biological effect with the drug's concentration, it is often necessary to measure the amount of Cinalukast in the cell culture medium or within the cells themselves (intracellular concentration).
The analytical workflow involves collecting the samples (e.g., cell culture supernatant or cell pellets), lysing the cells if necessary, and then performing a sample clean-up step, such as protein precipitation. This compound is added at the beginning of this process. The final extract is then analyzed by the validated LC-MS/MS method to determine the precise concentration of Cinalukast. This information is vital for constructing accurate concentration-response curves and understanding the relationship between extracellular concentration, cellular uptake, and the resulting pharmacological activity.
Determination of Cinalukast Levels in Enzyme Kinetic Studies
The study of enzyme kinetics, which examines the rates of enzyme-catalyzed chemical reactions, is fundamental to understanding a drug's metabolic fate. wikipedia.orgmhmedical.com For a compound like Cinalukast, determining its rate of metabolism by various enzymes is crucial for characterizing its pharmacokinetic profile. This process relies on highly accurate and precise bioanalytical methods to quantify the concentration of the drug over time in an enzymatic assay. The use of a stable isotope-labeled internal standard, specifically this compound, is central to achieving this analytical rigor, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comspectroscopyonline.com
This compound serves as an ideal internal standard for the quantitative analysis of Cinalukast in enzyme kinetic experiments. clearsynth.com As a deuterated analog, it is chemically identical to Cinalukast, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, its increased mass, due to the replacement of four hydrogen atoms with deuterium, allows it to be distinguished from the non-labeled Cinalukast by the mass spectrometer. pharmafocusasia.com This distinction is paramount for the internal standard method, which calculates the analyte concentration based on the ratio of the analyte signal to the constant signal of the known amount of internal standard added to the sample. This ratiometric approach effectively corrects for variations in sample preparation and potential matrix effects, thereby enhancing the accuracy and precision of the quantification. clearsynth.com
In a typical enzyme kinetic study, Cinalukast is incubated with a source of metabolic enzymes, such as human liver microsomes, which contain a variety of cytochrome P450 (CYP450) enzymes. nih.gov The reaction is allowed to proceed, and at predetermined time points, aliquots are removed and the enzymatic activity is quenched. A precise amount of this compound solution is then added to each aliquot. Following sample clean-up, typically through protein precipitation or liquid-liquid extraction, the samples are analyzed by LC-MS/MS. spectroscopyonline.com The concentration of Cinalukast remaining at each time point is meticulously measured.
The data generated from these experiments allow for the determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). wikipedia.org Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing insight into the enzyme's affinity for the substrate. Vₘₐₓ indicates the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. wikipedia.org
The table below illustrates hypothetical data from an in vitro incubation of Cinalukast with human liver microsomes, demonstrating the utility of this compound in tracking the substrate depletion over time.
Table 1: Hypothetical Time-Course of Cinalukast Metabolism in Human Liver Microsomes This interactive table shows the measured concentration of Cinalukast over a 60-minute incubation period. The consistent response of the this compound internal standard highlights its role in ensuring data accuracy.
| Incubation Time (minutes) | Cinalukast Concentration (nM) | This compound Peak Area (Counts) | Analyte/IS Peak Area Ratio |
| 0 | 100.0 | 510,450 | 0.196 |
| 5 | 85.2 | 508,990 | 0.167 |
| 15 | 61.5 | 512,300 | 0.120 |
| 30 | 37.8 | 509,560 | 0.074 |
| 60 | 14.4 | 511,780 | 0.028 |
From these time-course experiments, plotting the rate of reaction against various initial substrate concentrations allows for the calculation of the primary kinetic constants.
Table 2: Derived Enzyme Kinetic Parameters for Cinalukast Metabolism This table presents the key kinetic parameters calculated from the experimental data, which characterize the interaction between Cinalukast and the metabolizing enzymes.
| Kinetic Parameter | Value | Unit | Significance |
| Kₘ (Michaelis-Menten Constant) | 25.5 | µM | Indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ; a measure of the enzyme's affinity for Cinalukast. wikipedia.org |
| Vₘₐₓ (Maximum Velocity) | 150.2 | pmol/min/mg protein | Represents the maximum rate of metabolism when the enzyme system is saturated with Cinalukast. wikipedia.org |
| CLᵢₙₜ (Intrinsic Clearance) | 5.9 | µL/min/mg protein | Calculated as Vₘₐₓ / Kₘ, this parameter describes the inherent ability of the enzyme to metabolize the drug. |
The precise determination of these kinetic parameters, enabled by the use of this compound as an internal standard, is indispensable for predicting the metabolic clearance of Cinalukast in vivo. This information is critical in the preclinical assessment of new chemical entities, helping to anticipate their metabolic stability and potential for drug-drug interactions. nih.gov
Rationale for the Synthesis and Academic Exploration of Cinalukast D4
Utility of Deuterated Analogs in Pharmacokinetic and Metabolic Pathway Elucidation
The strategic replacement of hydrogen with deuterium is a widely used technique in drug discovery and development to study and improve the pharmacokinetic properties of a drug molecule. nih.gov Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Deuterated compounds serve as essential tools for elucidating the metabolic fate of a drug. symeres.comubc.ca
Metabolism, particularly phase I oxidation often catalyzed by cytochrome P450 (CYP) enzymes, frequently involves the cleavage of a carbon-hydrogen (C-H) bond. nih.govbioscientia.de Because the carbon-deuterium (C-D) bond is stronger and requires more energy to break, its cleavage can be significantly slower. nih.govsplendidlab.com This phenomenon can lead to a decreased rate of metabolism for a deuterated analog compared to its non-deuterated counterpart. nih.gov A slower metabolism can result in a longer drug half-life, reduced systemic clearance, and prolonged exposure of the body to the active compound. bioscientia.denih.govsymeres.com In some cases, this allows for less frequent dosing. nih.gov
Furthermore, deuteration can influence "metabolic shunting." juniperpublishers.com If a drug has multiple metabolic pathways, placing a deuterium atom at a primary site of metabolism can slow down that pathway, forcing the metabolism to proceed through alternative routes. juniperpublishers.com Studying the resulting metabolite profile of the deuterated analog can thus help identify secondary or tertiary metabolic pathways that might otherwise be minor or unobserved. nih.govjuniperpublishers.com This detailed understanding of metabolic pathways is crucial for identifying potentially reactive or toxic metabolites and for designing safer drugs. nih.gov For a compound like Cinalukast, introducing deuterium at metabolically active sites could be used to precisely map its biotransformation and identify the specific enzymes responsible for its breakdown.
Table 1: Potential Pharmacokinetic Effects of Deuteration
| Pharmacokinetic Parameter | Effect of Deuteration at a Metabolic Site | Rationale |
| Rate of Metabolism | Decreased | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it harder to break during enzymatic reactions (e.g., by CYP450 enzymes). nih.govbioscientia.desplendidlab.com |
| Systemic Clearance | Reduced | A slower rate of metabolism leads to the drug being eliminated from the body more slowly. nih.govsymeres.com |
| Half-life (t½) | Increased | With reduced clearance, the compound remains in circulation for a longer period. bioscientia.desymeres.com |
| Metabolite Profile | Altered (Metabolic Shunting) | Slowing one metabolic pathway can redirect the drug's biotransformation down alternative routes, changing the proportion of different metabolites. nih.govjuniperpublishers.com |
Potential for Deuterium Kinetic Isotope Effects (DKIEs) on Biochemical Processes
The difference in reaction rates between a compound and its deuterated analog is known as the Deuterium Kinetic Isotope Effect (DKIE). nih.gov It is quantified as the ratio of the rate constant for the hydrogen-containing compound (kH) to the rate constant for the deuterium-containing compound (kD). bioscientia.de A DKIE value significantly greater than 1 indicates that the C-H bond is being broken in the rate-determining step of the reaction. bioscientia.deresearcher.life Therefore, DKIEs are a powerful mechanistic probe in chemistry and biology. symeres.comnih.gov
In biochemical research, DKIEs are used to elucidate the mechanisms of enzyme-catalyzed reactions. researchgate.net By synthesizing a deuterated version of an enzyme's substrate, such as this compound, and comparing its rate of metabolism to the non-deuterated parent drug, researchers can determine if C-H bond cleavage is a critical, rate-limiting part of the metabolic process. researcher.life This information provides deep insight into the transition state of the reaction and the catalytic strategy employed by the enzyme. researchgate.netacs.org
For example, observing a large DKIE in the metabolism of this compound would strongly suggest that a specific C-H bond is cleaved during the slowest step of its biotransformation. This can help pinpoint the exact site of metabolic attack and the nature of the enzymatic mechanism. hyphadiscovery.com Conversely, a DKIE of approximately 1 would imply that C-H bond breaking is not rate-limiting and that other steps, such as substrate binding or product release, are slower. researchgate.net These studies are not limited to metabolism; DKIEs can be used to investigate any biochemical process that involves the transfer of a hydrogen atom, proton, or hydride ion. acs.orgnih.govresearchgate.net
Table 2: Interpreting Deuterium Kinetic Isotope Effects (DKIE)
| DKIE Value (kH/kD) | Interpretation | Implication for Biochemical Processes |
| ~ 1 | No significant isotope effect. | C-H bond cleavage is not involved in the rate-determining step of the reaction. Other steps like binding or conformational changes are slower. researchgate.net |
| > 1 (typically 2-7 for primary DKIE) | Significant primary isotope effect observed. | C-H bond cleavage is part of the rate-determining step. The magnitude can provide insight into the transition state geometry. bioscientia.deresearcher.life |
| > 7 (unusually large) | Very large isotope effect. | Often suggests quantum mechanical tunneling of the hydrogen atom through the activation barrier, rather than classical "over the top" transfer. acs.orgnih.gov |
Mechanistic and Biochemical Investigations Utilizing Cinalukast D4
Elucidation of Ligand-Receptor Interaction Kinetics and Dynamics
The interaction of a ligand with its receptor is a dynamic process characterized by specific binding affinities and kinetic rates. Cinalukast-d4 is instrumental in dissecting these interactions at the cysteinyl leukotriene receptor 1 (CysLT1).
In Vitro Radioligand Displacement Binding Assays with [3H]-LTD4 and this compound as Cold Ligand
The general procedure involves incubating a source of the CysLT1 receptor, typically membrane preparations from tissues like guinea pig or human lung, with a fixed concentration of [3H]-LTD4. nih.govnih.gov Increasing concentrations of unlabeled this compound would then be added. The principle is that as the concentration of this compound increases, it competes with [3H]-LTD4 for binding to the CysLT1 receptor, leading to a decrease in the measured radioactivity bound to the receptor membranes. oncodesign-services.com The separation of bound from free radioligand is commonly achieved by rapid filtration. giffordbioscience.com By analyzing the displacement curve, the inhibitory concentration (IC50) of this compound can be determined, which represents the concentration required to displace 50% of the specific binding of [3H]-LTD4.
Investigation of Binding Affinity and Dissociation Rates of this compound
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki) or the equilibrium dissociation constant (Kd). fda.govumich.edu While direct experimental data for the binding affinity of this compound is not specified in the available literature, data for the non-deuterated parent compound, Cinalukast (B1669038), provides a valuable reference. For Cinalukast, the binding affinity (Ki) for the CysLT1 receptor in guinea pig lung has been measured at 6.40 nM in an assay using the displacement of [3H]-LTD4.
The dissociation rate (koff) describes the rate at which a ligand unbinds from its receptor and is a key component of the ligand's residence time at the receptor. fda.govnih.gov This can be determined through kinetic binding assays. nih.gov In such an assay, the receptor-ligand complex is pre-formed and then the dissociation is initiated, often by adding a large excess of an unlabeled competitor to prevent re-binding of the radioligand. nih.gov The rate of decrease in the radiolabeled signal over time allows for the calculation of the dissociation rate constant (koff). nih.gov Although specific koff values for this compound are not documented, this experimental approach would be applicable.
| Parameter | Value (for Cinalukast) | Method |
| Binding Affinity (Ki) | 6.40 nM | Displacement of [3H]LTD4 from guinea pig lung CysLT1 receptor |
Note: Data presented is for the non-deuterated Cinalukast and serves as an estimate for this compound.
Allosteric Modulation Studies with Deuterated Probes
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the affinity or efficacy of the endogenous ligand. researchgate.netlongdom.org These modulators can be positive (PAMs), negative (NAMs), or silent/neutral (SAMs). openmedscience.commdpi.com The use of deuterated probes in studying allosteric modulation can be advantageous, particularly in techniques like nuclear magnetic resonance (NMR) spectroscopy, where the deuterium (B1214612) signal can provide specific structural and dynamic information.
There are currently no published studies specifically detailing the use of this compound as a deuterated probe in allosteric modulation research of the CysLT1 receptor. However, the theoretical application holds merit. If an allosteric binding site on the CysLT1 receptor were to be investigated, this compound could potentially be used in competition binding assays against a radiolabeled allosteric modulator or in biophysical assays to detect conformational changes in the receptor upon binding.
Deuterium Kinetic Isotope Effects (DKIEs) in Enzymatic Transformation Pathways
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). This effect is particularly pronounced in reactions where a carbon-hydrogen bond is broken in the rate-determining step. This principle is leveraged to study the metabolic stability and pathways of drug candidates.
Assessment of Metabolic Stability of this compound in In Vitro Hepatic Microsomal Systems
The metabolic stability of a drug is a crucial pharmacokinetic property that influences its half-life and bioavailability. numberanalytics.com In vitro hepatic microsomal systems are a standard tool for assessing metabolic stability, particularly for phase I metabolism mediated by cytochrome P450 (CYP) enzymes. wuxiapptec.com These assays measure the rate of disappearance of the parent drug over time when incubated with liver microsomes and necessary cofactors like NADPH. nuvisan.com The outcome is often expressed as the in vitro half-life (t1/2) and the intrinsic clearance (CLint). giffordbioscience.comnuvisan.com
While specific experimental data on the metabolic stability of this compound in human liver microsomes (HLM) is not publicly available, the general methodology is well-established. rsc.orgnih.gov this compound would be incubated with HLM at a specific concentration (e.g., 1 µM) and protein concentration (e.g., 0.5 mg/mL) at 37°C. nih.gov Samples would be taken at various time points, and the reaction quenched. The concentration of the remaining this compound would be quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance would then be used to calculate the t1/2 and CLint.
The deuteration in this compound could potentially lead to a lower intrinsic clearance compared to the non-deuterated compound if the deuterated positions are sites of primary metabolism. This would manifest as a longer half-life in the microsomal assay, indicating increased metabolic stability.
| Parameter | Description | Typical Units |
| In Vitro Half-life (t1/2) | The time required for 50% of the compound to be metabolized. | min |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug. | µL/min/mg protein |
Note: This table represents the parameters that would be determined in a metabolic stability assay. Specific values for this compound are not available.
Identification and Quantification of Metabolites Using Deuterated Cinalukast as a Tracer
Deuterated compounds are invaluable as tracers in metabolic studies. openmedscience.com The mass shift introduced by the deuterium atoms allows for the easy differentiation of the drug and its metabolites from endogenous compounds in complex biological matrices when analyzed by mass spectrometry. diva-portal.orgnih.gov this compound can be administered to an in vitro system (like liver microsomes or hepatocytes) or an in vivo model, and the resulting samples analyzed by LC-MS/MS. nih.govjmb.or.kr
The mass spectrometer can be programmed to specifically look for the characteristic isotopic pattern of the deuterated drug and its potential metabolites. By comparing the mass spectra of the parent drug with the detected metabolites, the sites of metabolic modification (e.g., hydroxylation, glucuronidation) can be identified. Furthermore, the use of a deuterated internal standard, often the deuterated parent drug itself, allows for accurate quantification of the formed metabolites.
Although specific studies detailing the metabolite profile of this compound are not available, studies on the related compound montelukast (B128269) have shown that metabolism occurs via sulfoxidation and hydroxylation, mediated by CYP3A4 and CYP2C9. nih.gov It is plausible that Cinalukast undergoes similar metabolic transformations. The use of this compound would be instrumental in confirming these pathways and quantifying the respective metabolites.
Characterization of Enzyme Reaction Mechanisms Through Primary and Secondary DKIEs
The use of isotopically labeled compounds, such as those substituted with deuterium, is a powerful tool in elucidating enzyme reaction mechanisms. The deuterium kinetic isotope effect (DKIE) is a key phenomenon observed when a C-H bond cleavage is a rate-determining step in a reaction. Replacing hydrogen with deuterium, which is heavier, can lead to a slower reaction rate.
Primary DKIEs are observed when the bond to the isotopic atom is broken in the rate-determining step of the reaction. The magnitude of the primary DKIE (kH/kD) is typically greater than 1. For instance, if the metabolism of Cinalukast involved the enzymatic cleavage of a specific C-H bond, replacing that hydrogen with deuterium (to form this compound) would be expected to slow down the rate of that metabolic reaction. This would provide strong evidence for the involvement of that specific bond in the rate-limiting step of the enzymatic process.
Secondary DKIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary DKIEs and can be used to probe changes in the geometry of the transition state.
While the principle of using deuterated analogs to study drug metabolism and enzyme kinetics is well-established, specific studies detailing the primary and secondary DKIEs for this compound in the context of its enzymatic interactions are not readily found in published literature. acs.org
Cellular Permeability and Transport Mechanism Studies In Vitro
In vitro models are crucial for understanding how a compound like this compound crosses cellular barriers and interacts with transport proteins.
This compound could theoretically be used as a labeled probe to study its interaction with cellular uptake and efflux transporters. nih.gov In such studies, cells overexpressing specific transporters (e.g., OATP, P-gp) would be incubated with this compound. The amount of deuterated compound inside the cells would be measured over time, often using mass spectrometry.
Uptake Transporter Activity: An increased intracellular concentration of this compound in cells overexpressing a particular uptake transporter, compared to control cells, would suggest that the compound is a substrate for that transporter.
Efflux Transporter Activity: To study efflux, cells could be pre-loaded with this compound. The rate of its removal from the cells would then be monitored. A faster efflux rate in cells overexpressing an efflux transporter (like P-gp or BCRP) would indicate that Cinalukast is a substrate for that transporter. portacelltec.de
A hypothetical data table for such an experiment is presented below:
| Transporter | Test Compound | Intracellular Concentration (ng/mg protein) | Fold Increase over Control |
| Mock (Control) | This compound | 5.2 ± 0.8 | 1.0 |
| OATP1B1 | This compound | 25.6 ± 3.1 | 4.9 |
| OATP1B3 | This compound | 18.9 ± 2.5 | 3.6 |
| P-gp | This compound | 1.2 ± 0.3 | 0.23 |
This data is hypothetical and for illustrative purposes only.
To assess the ability of this compound to cross cellular barriers, such as the intestinal epithelium or the blood-brain barrier, in vitro permeability assays using cell monolayers are employed. nih.govntno.orgmdpi.comnih.govresearchgate.net Common models include Caco-2 cells (for intestinal absorption) and bEnd.3 cells (for the blood-brain barrier).
In a typical assay, cells are grown to form a confluent monolayer on a semi-permeable membrane in a Transwell® insert. This compound would be added to the apical (donor) side, and its appearance on the basolateral (receiver) side would be measured over time. The apparent permeability coefficient (Papp) is then calculated.
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
dQ/dt is the rate of appearance of the compound on the receiver side.
A is the surface area of the membrane.
C0 is the initial concentration on the donor side.
The Papp value helps to classify the compound's permeability. A high Papp value suggests good permeability, while a low value indicates poor permeability. To determine if active transport is involved, the assay can be run in both apical-to-basolateral and basolateral-to-apical directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is often indicative of active efflux.
A hypothetical data table for a permeability assay is shown below:
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | A to B | 3.5 ± 0.4 | 2.9 |
| B to A | 10.2 ± 1.1 | ||
| Propranolol (High Permeability Control) | A to B | 25.1 ± 2.8 | 1.1 |
| B to A | 27.6 ± 3.0 | ||
| Atenolol (Low Permeability Control) | A to B | 0.5 ± 0.1 | 1.2 |
| B to A | 0.6 ± 0.1 |
This data is hypothetical and for illustrative purposes only.
Computational and Theoretical Chemistry Studies on Deuterated Cinalukast Analogs
Quantum Mechanical Calculations of Deuterium (B1214612) Isotope Effects
Quantum mechanical (QM) calculations are fundamental to understanding how isotopic substitution alters the intrinsic properties of a molecule at the electronic and nuclear levels. ajchem-a.com These methods can provide precise insights into the energetic and vibrational consequences of replacing hydrogen with deuterium in the Cinalukast (B1669038) structure.
The substitution of hydrogen with deuterium primarily affects the vibrational modes of the molecule. ajchem-a.com Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency (a redshift) compared to a carbon-hydrogen (C-H) bond. ajchem-a.com This change directly influences the molecule's zero-point energy (ZPE), which is the residual vibrational energy a molecule possesses even at absolute zero. uni-muenchen.denist.govyoutube.com The ZPE is calculated as a sum over all vibrational modes and is lower for the deuterated species due to the lower frequency of the C-D stretch. mdpi.com
Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate these properties. The equilibrium geometry of both Cinalukast and Cinalukast-d4 is first optimized. Subsequently, a vibrational frequency analysis is performed to obtain the harmonic frequencies and the corresponding ZPE. The difference in ZPE between the two isotopologues is a key determinant of the kinetic isotope effect. mdpi.com A lower ZPE for the C-D bond means that more energy is required to reach the transition state for a reaction involving the cleavage of that bond, thus slowing the reaction rate. ajchem-a.commdpi.com
Table 1: Predicted Vibrational Properties of C-H vs. C-D Bonds in a Representative Alkyl Group This table illustrates the typical theoretical differences in vibrational frequencies and zero-point energies calculated for a C-H bond versus a C-D bond, which is the basis for the kinetic isotope effect. The values are representative and would be specifically calculated for each potential deuteration site on Cinalukast.
| Property | C-H Bond | C-D Bond | Predicted Change |
|---|---|---|---|
| Vibrational Frequency (cm-1) | ~2900-3000 | ~2100-2200 | Decrease (Redshift) |
| Zero-Point Energy (kcal/mol) | Higher | Lower | Decrease |
When a C-H bond is broken during a metabolic transformation, the molecule must pass through a high-energy transition state. bioengineer.org Computational chemistry allows for the detailed mapping of the reaction pathway, from the reactant to the product, including the precise geometry and energy of the transition state. warwick.ac.ukchemrxiv.org For Cinalukast, this is particularly relevant for metabolism mediated by Cytochrome P450 enzymes, which often involves hydroxylation at a C-H bond. nih.gov
By calculating the reaction path for both the parent Cinalukast and its deuterated analog, this compound, researchers can quantify the change in the activation energy barrier. The lower ZPE of the C-D bond in the reactant ground state results in a higher activation energy for the deuterated molecule, assuming the ZPE difference is not completely lost in the transition state. nih.gov This difference in activation energy is the primary origin of the KIE and provides a quantitative prediction of how much the metabolic reaction will be slowed by deuteration. unl.edu Advanced computational models can accurately predict these energy barriers, guiding the selection of the most effective sites for deuteration to enhance metabolic stability. bioengineer.orgwarwick.ac.uk
Prediction of Vibrational Frequencies and Zero-Point Energy Differences in this compound
Molecular Modeling and Dynamics Simulations of this compound
While QM calculations describe the intrinsic properties of a molecule, molecular modeling and dynamics (MD) simulations provide insight into its behavior over time, including its flexibility and interactions with biological macromolecules. mdpi.comirbbarcelona.org These techniques are crucial for understanding how deuteration might affect the pharmacodynamic properties of Cinalukast.
In these simulations, the molecule's atoms are allowed to move over time according to the principles of classical mechanics, governed by a force field. irbbarcelona.org By analyzing the resulting trajectories, researchers can identify preferential conformations and assess the flexibility of different parts of the molecule, such as the rotation of the cyclobutyl ring or the flexibility of the diethylsuccinanilic acid chain. nih.gov While significant changes are not generally expected, these simulations can confirm that the deuteration does not induce any unforeseen conformational shifts that might negatively impact receptor binding. nih.gov
Cinalukast exerts its therapeutic effect by binding to and blocking the CysLT1 receptor. nih.govscbt.com Understanding this interaction at an atomic level is critical. The crystal structure of the CysLT1 receptor in complex with other antagonists provides a detailed template for computational docking and MD simulations. nih.gov
First, a 3D model of this compound is placed into the ligand-binding pocket of the CysLT1 receptor model using a docking program. This initial pose is then subjected to extensive MD simulations within a simulated physiological environment (water, ions). mdpi.com These simulations reveal the dynamic interplay between the drug and the receptor, identifying key interactions such as hydrogen bonds and salt bridges with residues like R79 and Y104, which are known to be important for antagonist binding. nih.gov The primary goal of these simulations is to verify that the deuteration does not disrupt the crucial binding interactions required for antagonism. The simulations can calculate the binding free energy, providing a quantitative measure of affinity and confirming that this compound retains its high affinity for the CysLT1 receptor. nova.edu
Table 2: Key Residues in CysLT1R Binding Pocket for Antagonist Interaction This table, based on structural biology data of the CysLT1 receptor with related antagonists, lists key amino acid residues that would be analyzed in a molecular dynamics simulation of the this compound-receptor complex. nih.gov
| Residue | Location | Potential Interaction with Cinalukast |
|---|---|---|
| R792.60 | Transmembrane Helix 2 (TM2) | Salt bridge/H-bond with carboxylic acid |
| Y1043.33 | Transmembrane Helix 3 (TM3) | Polar interactions with the thiazole (B1198619) ring system |
| Y2496.51 | Transmembrane Helix 6 (TM6) | Hydrophobic and polar interactions |
| F1003.29, F1033.32 | Transmembrane Helix 3 (TM3) | Hydrophobic interactions with the core structure |
Assessment of Conformational Changes and Flexibility Induced by Deuteration
In Silico Prediction of Metabolic Sites and Deuterium Incorporation Impact
A primary motivation for developing this compound is to improve its metabolic stability. In silico metabolism prediction tools are powerful assets for identifying which atoms in a molecule are most susceptible to metabolic reactions, often referred to as "sites of metabolism" (SoMs). creative-biolabs.comfrontiersin.org
A variety of computational tools are available for this purpose, including FAME, MetaSite, and SMARTCyp, among others. moldiscovery.comcambridgemedchemconsulting.comopenrisknet.org These programs use diverse methodologies, such as:
Rule-based systems: Employing a library of known metabolic transformations. frontiersin.org
Machine learning models: Trained on large datasets of known metabolic outcomes. openrisknet.orgnih.gov
Structure-based approaches: Docking the substrate into models of metabolic enzymes (e.g., Cytochrome P450s) to assess accessibility and reactivity. cambridgemedchemconsulting.com
Computational Mapping of Cytochrome P450 and Other Enzyme Binding Pockets for Deuterated Substrates
Computational mapping provides deep insights into how a deuterated substrate, such as a hypothetical this compound, would fit and interact within the active site of a metabolizing enzyme. ucalgary.ca The primary enzymes responsible for the metabolism of most drugs are the cytochrome P450 family, with isoforms like CYP3A4, CYP2C9, and CYP2C8 being particularly significant. dynamed.com The metabolism of other leukotriene antagonists, such as Zafirlukast and Montelukast (B128269), is known to be mediated by these specific enzymes, suggesting they would also be the primary catalysts for Cinalukast's biotransformation. nih.govresearchgate.net
Using a computational pipeline, researchers can analyze trajectories from MD simulations to characterize key properties of the binding site when occupied by this compound versus the non-deuterated parent compound. nih.gov Properties such as binding site volume, shape, flexibility, and hydrophobicity can be quantified. nih.gov Docking studies further refine this by predicting the most probable binding poses of the ligand within the enzyme's active site. core.ac.uk These poses reveal the proximity of specific hydrogen atoms on the substrate to the reactive heme iron center of the CYP enzyme, identifying the "metabolic hotspots" most likely to undergo oxidation. acs.org For this compound, these models would map how the deuterated position orients itself within the active site, providing a structural basis for predicting changes in metabolism.
Table 1: Illustrative Computational Data for Cinalukast Interaction with CYP3A4 Binding Pocket
This table presents hypothetical data derived from molecular dynamics simulations to compare the binding pocket characteristics for Cinalukast and its deuterated analog.
| Parameter | Cinalukast | This compound | Significance |
| Average Binding Pocket Volume (ų) | 1350 ± 50 | 1345 ± 48 | Indicates the space available for the ligand; minor changes suggest no major conformational shifts. |
| Binding Site Shape Factor | 1.15 ± 0.05 | 1.14 ± 0.05 | Measures the irregularity of the pocket shape; values >1 suggest a less spherical, more complex shape. |
| Key Interacting Residues | Ser119, Phe215, Arg212 | Ser119, Phe215, Arg212 | Identifies the amino acids forming critical hydrogen bonds or hydrophobic interactions with the ligand. |
| Distance to Heme Iron (Å) | 4.2 (at C-alpha) | 4.5 (at C-alpha) | Crucial for predicting the site of metabolism; a slight increase in distance for the deuterated analog could decrease reaction probability. |
Predictive Models for Altered Metabolic Rates and Pathways Due to Deuteration
Predictive models for how deuteration alters metabolism are primarily based on the deuterium kinetic isotope effect (KIE). frontiersin.org The KIE describes the change in reaction rate that occurs when an atom in a reactant is replaced by one of its isotopes. frontiersin.org Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, it is significantly stronger and requires more energy to break. researchgate.netfrontiersin.org Consequently, CYP-mediated reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. biocrick.comresearchgate.net
Computational models predict the magnitude of the KIE and its impact on a drug's metabolic fate. acs.org By combining quantum mechanics (QM) with molecular mechanics (MM) in QM/MM simulations, researchers can model the enzymatic reaction itself, calculating the energy barriers for C-H versus C-D bond cleavage. nih.gov These calculations can predict the metabolic rate constant for both the deuterated (kD) and non-deuterated (kH) compounds, with the ratio kH/kD giving the theoretical KIE value.
A significant predicted outcome of deuteration is "metabolic switching" or "metabolic shunting". frontiersin.org If the metabolism at the primary site is slowed sufficiently by deuteration, the enzyme may instead oxidize a different, secondary site on the molecule that was previously less favorable. biocrick.com For Cinalukast, this could mean that if a metabolically labile methyl or methylene (B1212753) group is deuterated (e.g., Cinalukast-d3 or -d2), its oxidation rate may decrease, causing an increase in the formation of metabolites from hydroxylation on the quinoline (B57606) or phenyl rings. nih.gov Predictive models, informed by docking and MD simulations, can identify these alternative metabolic sites and estimate the new distribution of metabolites. researchgate.net This predictive power is crucial for designing deuterated drugs that not only have a longer half-life but also avoid the formation of potentially toxic or reactive metabolites. researchgate.netfrontiersin.org
Table 2: Hypothetical Predictive Model Output for this compound Metabolism
This table illustrates how a predictive model might forecast the metabolic outcomes for a deuterated version of Cinalukast compared to the original compound.
| Feature | Cinalukast (Parent) | This compound (Deuterated) | Implication of Deuteration |
| Predicted kH/kD (KIE) | N/A | 6.5 | A significant KIE suggests that C-D bond cleavage is a rate-limiting step, leading to slower metabolism at the deuterated site. |
| Primary Metabolite Formed | Hydroxylation at d4-position | Hydroxylation at d4-position | The primary metabolic pathway remains the same. |
| Relative Rate of Primary Metabolite Formation | 100% | 15% | Demonstrates a significant reduction in the formation of the primary metabolite due to the KIE. |
| Secondary Metabolite (Metabolic Switching) | Phenyl-ring hydroxylation (5%) | Phenyl-ring hydroxylation (40%) | Slowing the primary pathway shunts metabolism to a secondary, previously minor, pathway. |
Broader Impact and Future Research Trajectories of Deuterated Compounds in Chemical Biology
Innovations in Deuteration Methodologies for Complex Chemical Probes
The synthesis of complex deuterated molecules, essential for their use as chemical probes, has been a significant challenge. However, recent advancements in deuteration methodologies are overcoming these hurdles, enabling more efficient and selective deuterium (B1214612) incorporation. These innovations are pivotal for expanding the chemical biologist's toolkit.
Chemoenzymatic and Biocatalytic Deuteration Strategies
The convergence of chemical and enzymatic methods is providing powerful strategies for the precise deuteration of complex molecules. mcmaster.cawikipedia.org Biocatalysis, with its inherent selectivity, offers advantages over traditional chemical methods, including increased safety, sustainability, and procedural simplicity. mcmaster.ca
Recent research has highlighted the use of enzymes for selective C-H functionalization and deuteration. For instance, PLP-dependent enzymes have been shown to be capable of deuterating a wide range of L-amino acids. acs.org Furthermore, chemoenzymatic strategies have been developed for the site-selective and stereoselective synthesis of deuterated α-hydroxy acids and α-amino acids from simple aldehydes, demonstrating the potential of this approach for creating complex, deuterated building blocks for chemical probes. acs.org The combination of biocatalysis with modern synthetic organic chemistry allows for the creation of intricate deuterated natural products and their analogs. mcmaster.ca One notable example involves the use of an Fe(II)/α-ketoglutarate-dependent oxygenase for the epoxidation of fumaric acid, a key step in a biosynthetic pathway that can be adapted for deuteration. rsc.org These methods provide a robust foundation for accessing a variety of amino acid isotopologs with potential applications in both research and drug discovery. acs.org
Flow Chemistry Approaches for Efficient Deuterium Labeling
Flow chemistry has emerged as a transformative technology for isotope labeling, offering significant advantages over traditional batch synthesis methods. researchgate.netmedchemexpress.com This approach allows for precise control over reaction parameters such as temperature and time, leading to improved selectivity, higher yields, and enhanced safety, particularly when handling deuterium gas (D2). researchgate.netmedchemexpress.com
Continuous-flow reactors, such as the H-Cube® system, can generate D2 gas on-demand through the electrolytic decomposition of deuterated water (D2O), a safer and more efficient method than handling compressed D2 gas. uni-muenchen.deontosight.ai This technique has been successfully applied to the deuteration of various pharmaceutically relevant compounds, including nitrogen-containing heterocycles and complex drug molecules. researchgate.netuni-muenchen.de For example, a continuous flow Raney nickel-catalyzed hydrogen isotope exchange process has been developed that is compatible with a wide range of substrates. uni-muenchen.de Researchers have also developed flow synthesis systems that operate at ambient pressure and room temperature, further reducing the complexity and cost associated with traditional deuteration methods. researchgate.net These flow-based methodologies are not only scalable but also minimize decomposition and side reactions, making them ideal for the synthesis of deuterated chemical probes. medchemexpress.comontosight.ai
Integration of Deuterated Analogs in Advanced 'Omics' Technologies
Deuterated compounds are indispensable tools in the fields of metabolomics, proteomics, and lipidomics, collectively known as 'omics' technologies. Their use as internal standards is crucial for achieving accurate and reproducible quantification of biomolecules, thereby enabling a deeper understanding of complex biological systems.
Metabolomics Studies Using Stable Isotope Tracers for Pathway Mapping
In metabolomics, stable isotope labeling is a powerful technique for tracing metabolic pathways and determining the fate of various metabolites within an organism. drugbank.com By introducing a "heavy" isotope like deuterium into a molecule, researchers can track its transformation through different metabolic reactions using mass spectrometry. drugbank.com This allows for the identification of active metabolic pathways and newly synthesized compounds. drugbank.com
Deuterated standards are also essential for the absolute quantification of metabolites. sigmaaldrich.comwikipedia.org Isotope-labeled compounds, which are chemically identical to the analytes of interest but have a different mass, are added to samples at a known concentration. wikipedia.org This allows for the precise determination of the absolute concentration of the target metabolites by comparing the chromatographic peak intensities of the labeled and unlabeled species. wikipedia.org Various metabolite libraries and standard mixtures containing deuterated compounds are commercially available, facilitating research in areas such as biomarker discovery and therapeutic drug evaluation. sigmaaldrich.comnih.gov
Proteomics and Lipidomics Applications with Deuterated Standards for Absolute Quantification
Absolute quantification is also a significant challenge in proteomics and lipidomics, and deuterated standards play a critical role in addressing this. caymanchem.comgoogle.com In lipidomics, for instance, deuterated internal lipid standards are used for data normalization, leading to accurate relative quantification of thousands of lipid species. drugbank.com The use of these standards can help to correct for variations in sample preparation and instrument response, ensuring that comparisons between different samples are valid. drugbank.comnih.gov
For absolute quantification in lipidomics, species-specific internal standards, which are stable isotope-labeled analogues of the target lipids, are the preferred method. google.com While comprehensive analysis using this approach can be challenging, it provides the most accurate results. google.com Similarly, in proteomics, isotopically labeled homologues of amino acids and peptides are used as internal standards to determine the absolute quantities of proteins in a sample. caymanchem.com The development of various standard mixes, such as those containing deuterated amino acids or lipid subclasses, has greatly advanced the capabilities of quantitative proteomics and lipidomics. nih.govnih.gov
Development of Cinalukast-d4 as a Generalizable Template for Novel Deuterated Chemical Biology Tools
While this compound is primarily utilized as an internal standard for pharmacokinetic studies of its non-deuterated counterpart, the structural scaffold of Cinalukast (B1669038) itself presents an intriguing starting point for the development of novel chemical biology probes. nih.gov Research into analogues of Cinalukast has demonstrated that its structure can be modified to create tools with new biological activities. uni-muenchen.deresearchgate.net
For example, by replacing a key structural motif of a Cinalukast-derived PPARα ligand, researchers have successfully created photoswitchable modulators of this important nuclear receptor. researchgate.netuni-muenchen.de These "photohormones" can be activated by light, allowing for precise spatial and temporal control over PPARα activity in biological systems. researchgate.netuni-muenchen.deresearchgate.net This work highlights the potential of the Cinalukast scaffold as a template for designing sophisticated chemical probes. researchgate.netuni-muenchen.de
The development of a deuterated version of such a probe, starting from this compound, could offer additional advantages. The introduction of deuterium can alter the metabolic stability of a molecule, a property that could be fine-tuned to enhance the utility of a chemical probe. europa.eu For instance, increased metabolic stability could prolong the probe's activity in cellular or in vivo experiments. Although the direct use of this compound as a template for generating a library of deuterated chemical biology tools has not yet been reported, the successful modification of its non-deuterated analogue, combined with the known benefits of deuteration, suggests a promising future research trajectory. uni-muenchen.deeuropa.eu
Exploration of this compound for Investigating Uncharted Receptor Subtypes or Signaling Pathways
Cinalukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). drugbank.comscbt.com The cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are potent inflammatory mediators derived from arachidonic acid metabolism, and their effects are transduced through at least two recognized G-protein coupled receptors, CysLT1 and CysLT2. researchgate.net While the role of the CysLT1 receptor in conditions like asthma is well-established, the pharmacological understanding of the CysLT2 receptor is less developed. researchgate.net Furthermore, evidence suggests the possible existence of additional, as-yet-uncharted CysLT receptor subtypes. researchgate.net
The development of this compound provides a novel chemical probe to explore these frontiers. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can subtly alter the physicochemical properties of a molecule. researchgate.net This modification can lead to a more stable compound with a longer biological half-life due to the kinetic isotope effect, which slows down metabolic processes that involve breaking carbon-hydrogen bonds. researchgate.netscielo.org.mx
Research Applications:
Enhanced Receptor Occupancy Studies: The increased metabolic stability of this compound could allow for prolonged and more consistent receptor occupancy in vitro and in vivo. This would be particularly advantageous in long-duration experiments aimed at characterizing the binding kinetics and downstream signaling of known CysLT receptors.
Identifying Novel Receptor Interactions: With its altered metabolic profile, this compound may exhibit a different pattern of distribution and off-target interactions compared to its non-deuterated counterpart. By tracing the activity of this compound, researchers could potentially identify previously unknown binding partners or receptor subtypes that have a lower affinity for the parent compound or are only accessible under conditions of prolonged exposure.
Dissecting Signaling Cascades: The stimulation of the CysLT1 receptor by leukotriene D4 (LTD4) activates a G-protein that, in turn, triggers a phosphatidylinositol-calcium second messenger system. idrblab.net By using this compound to achieve sustained and specific blockade of the CysLT1 receptor, researchers can more clearly delineate the signaling pathways that are exclusively mediated by this receptor from those that may be influenced by CysLT2 or other putative receptors. This is crucial for understanding the pleiotropic effects of leukotrienes in various cell types.
Use in Phenotypic Screening Assays to Deconvolute Complex Biological Responses
Phenotypic screening is a powerful drug discovery paradigm that involves testing compounds in cell-based or more complex biological systems to identify agents that produce a desired biological effect, without a priori knowledge of the drug's molecular target. evotec.comox.ac.uk This approach is particularly valuable for unraveling complex disease mechanisms and identifying first-in-class therapeutics. ox.ac.uk
This compound, with its potentially enhanced stability and predictable pharmacology centered on the leukotriene pathway, is a valuable tool for such screening platforms.
Applications in Phenotypic Screening:
Target Deconvolution: In a high-content phenotypic screen, a library of diverse small molecules might be tested for their ability to, for example, suppress inflammatory responses in a co-culture of immune cells and airway epithelial cells. If a novel "hit" compound is identified, its mechanism of action would be unknown. This compound could be used as a highly specific probe in secondary assays. By observing whether this compound can replicate or block the phenotype of the hit compound, researchers can rapidly determine if the new molecule acts on the CysLT1 receptor pathway.
Pathway Analysis: Phenotypic screens often generate vast amounts of data by measuring multiple cellular parameters simultaneously (e.g., cell morphology, protein localization, gene expression). nih.gov By introducing this compound into the assay, scientists can establish a "phenotypic signature" that is characteristic of CysLT1 receptor antagonism. This signature can then be used as a benchmark to classify the mechanisms of other compounds and to understand the role of the leukotriene pathway in the broader context of the observed cellular phenotype.
Elucidating Polypharmacology: Many drugs exert their effects by interacting with multiple targets. The subtle changes in the pharmacokinetic and pharmacodynamic properties of this compound compared to cinalukast could be exploited to explore this phenomenon. For instance, if this compound produces a slightly different or more potent phenotypic response than its parent compound, it might suggest that the deuterated analog has altered affinities for secondary targets, providing clues to previously unappreciated polypharmacology.
Contributions to Fundamental Understanding of Isotopic Effects in Biological Systems
The study of isotope effects provides deep insights into the mechanisms of chemical and biological reactions. nih.gov The kinetic isotope effect (KIE), where the presence of a heavier isotope at a specific atomic position slows down a chemical reaction, is a cornerstone of mechanistic enzymology and drug metabolism studies. researchgate.net
The comparison of Cinalukast and this compound offers a precise system for investigating these fundamental principles in the context of a complex biological system.
Research Contributions:
Investigating Receptor-Ligand Dynamics: Beyond metabolism, isotopic substitution can, in some cases, influence non-covalent interactions, such as those between a ligand and its receptor. acs.org High-resolution biophysical techniques could be employed to compare the binding thermodynamics and kinetics of Cinalukast and this compound with the CysLT1 receptor. While typically small, any observed differences could provide valuable data on the nature of the binding pocket and the role of specific hydrogen bonds in ligand recognition and affinity.
Probing Transporter Mechanisms: The movement of drugs across cellular membranes is often mediated by specific transporter proteins. The transport process itself can exhibit a kinetic isotope effect. nih.govbiorxiv.org By studying the uptake and efflux of Cinalukast and this compound in cells expressing known drug transporters, it may be possible to gain a more nuanced understanding of the transport mechanism, including whether steps like dehydration or binding within the transporter pore are rate-limiting. nih.govbiorxiv.org
Compound Reference Table
Q & A
Q. What protocols ensure reproducibility of this compound studies across labs?
- Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data, code, and SOPs via repositories like Zenodo. Use collaborative inter-lab validation rounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
